molecular formula C12H14N2O3 B1401491 (S)-2-(3-cyclopropylureido)-2-phenylacetic acid CAS No. 1401320-37-3

(S)-2-(3-cyclopropylureido)-2-phenylacetic acid

Cat. No.: B1401491
CAS No.: 1401320-37-3
M. Wt: 234.25 g/mol
InChI Key: WRVJRYBZXIWNKR-JTQLQIEISA-N
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Description

(S)-2-(3-Cyclopropylureido)-2-phenylacetic acid is a chiral compound with a unique structure that includes a cyclopropylureido group and a phenylacetic acid moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(3-cyclopropylureido)-2-phenylacetic acid typically involves the following steps:

    Formation of the Cyclopropylureido Group: This can be achieved by reacting cyclopropylamine with an isocyanate derivative under controlled conditions.

    Attachment to the Phenylacetic Acid Moiety: The cyclopropylureido group is then coupled with a phenylacetic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the cyclopropylureido group, potentially converting it to an amine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

(S)-2-(3-Cyclopropylureido)-2-phenylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-cyclopropylureido)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylureido group may play a key role in binding to these targets, while the phenylacetic acid moiety can influence the compound’s overall pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    ®-2-(3-Cyclopropylureido)-2-phenylacetic acid: The enantiomer of the compound, which may have different biological activities and properties.

    2-(3-Cyclopropylureido)-2-phenylpropanoic acid: A structurally similar compound with an additional methyl group on the acetic acid moiety.

    2-(3-Cyclopropylureido)-2-phenylbutanoic acid: Another similar compound with a longer carbon chain on the acetic acid moiety.

Uniqueness: (S)-2-(3-Cyclopropylureido)-2-phenylacetic acid is unique due to its specific chiral configuration and the presence of both the cyclopropylureido and phenylacetic acid groups. This combination of structural features can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(2S)-2-(cyclopropylcarbamoylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)10(8-4-2-1-3-5-8)14-12(17)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,15,16)(H2,13,14,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVJRYBZXIWNKR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)N[C@@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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